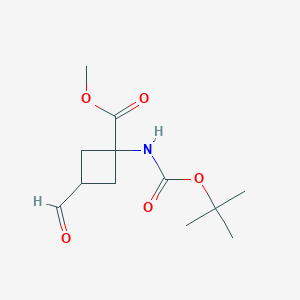

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

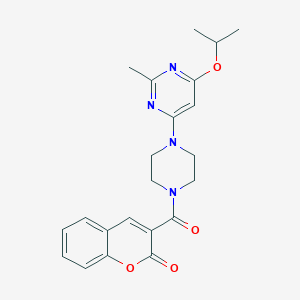

“Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate” is an organic compound . It belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate” often involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis

The molecular structure of “Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate” can be represented by the InChI code:1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(6-5-7-11)8(13)15-4/h5-7H2,1-4H3,(H,12,14) . Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The removal of the Boc group is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .Physical And Chemical Properties Analysis

“Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate” is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique

- Antimicrobial Agents : Compounds derived from 1,2,4-triazoles exhibit antimicrobial properties . Researchers may explore the potential of this compound as an antimicrobial agent.

- Anticancer Agents : Investigate its potential as an anticancer drug, considering the diverse activities of 1,2,4-triazole derivatives .

- Antiviral Activity : Explore its effects against viral infections .

- Fungicides, Herbicides, and Insecticides : 1,2,4-triazole-based compounds are used as potent fungicides, herbicides, and insecticides in agriculture .

- β-(1,2,4-Triazol-1-yl)-L-alanine : Investigate its role as a metabolite in plants, such as in the fungicide myclobutanil .

- β-(3-amino-1,2,4-triazol-1-yl)-L-alanine : Study its significance as a metabolite of the weedkiller 3-amino-1,2,4-triazole .

Medicinal Chemistry and Drug Development

Agricultural Science

Metabolite Studies

Peptide Chemistry

Safety and Hazards

“Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate” is classified as a GHS07 substance, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research . These compounds can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected . This opens up new possibilities for the synthesis of complex organic compounds, including peptides .

Mécanisme D'action

Target of Action

It is known that the compound is a derivative of tert-butoxycarbonyl-protected amino acids (boc-aails) . These compounds are often used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.

Mode of Action

Boc-aails, from which this compound is derived, are used as starting materials in dipeptide synthesis . This suggests that the compound may interact with its targets through amide bond formation, a common reaction in peptide synthesis.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its logP values suggest moderate lipophilicity , which may influence its distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in various solvents may influence its action and efficacy

Propriétés

IUPAC Name |

methyl 3-formyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)5-8(6-12)7-14/h7-8H,5-6H2,1-4H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSVHXUXXUPHPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)C=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2388968.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)

![Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2388977.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)

![N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide](/img/structure/B2388980.png)